4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid” is a compound that contains a pyrrole ring . Pyrrole is a biologically active scaffold known for its diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole-containing compounds often involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . This results in the formation of an N-acyl derivative of pyrrole .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring, a furan ring, and a carboxylic acid group . The InChI code for this compound is 1S/C11H8N2O3/c1-7-9(11(14)15)8(6-12)10(16-7)13-4-2-3-5-13/h2-5H,1H3,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 216.2 . It is a powder at room temperature .Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Synthetic Applications in Heterocyclic Chemistry : Compounds containing furan and pyrrole moieties, such as 4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid, serve as key intermediates in the synthesis of heterocycles. Their high reactivity, particularly due to the presence of cyano groups, enables the preparation of diverse structures, including those with antibacterial properties. For example, polycyano compounds have been utilized as starting materials for synthesizing various heterocycles, demonstrating the synthetic potential of these compounds in generating structures containing furan, pyrrole, and pyridine fragments (Khil, Garmash, & Kaminskii, 2016).
Development of Antimicrobial Agents : The reactivity of furan and pyrrole derivatives has been explored for developing compounds with promising antimicrobial activities. For instance, thiazolyl and thiadiazolyl derivatives of substituted furan and pyrrole have been synthesized and shown to possess antimicrobial properties (Hassan, 2007).
Medicinal Chemistry and Biological Activity
Pharmacological Investigations : While direct information on the specific compound "this compound" was not found in the context of medicinal applications, related compounds exhibit a range of biological activities. Research into substituted furan and pyrrole derivatives includes studies on their potential as pharmacological agents, demonstrating the relevance of these chemical frameworks in drug development processes. Compounds synthesized from related chemical structures have been investigated for their analgesic and antimicrobial properties, illustrating the broad potential of furan and pyrrole derivatives in therapeutic applications (Siwek et al., 2008).
Material Science and Dye Development
Applications in Dye-Sensitized Solar Cells : The structurally related compounds, particularly those incorporating furan and pyrrole rings, have been explored for their utility in dye-sensitized solar cells (DSSCs). Theoretical studies on T-shaped organic dyes incorporating furan as the π group and cyanoacrylic acid as acceptor reveal insights into optimizing electrical and optical properties for solar energy conversion, highlighting the potential of furan-pyrrole-based compounds in renewable energy technologies (Zhang et al., 2018).
Future Directions
The future directions for research on “4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid” and other pyrrole-containing compounds are promising. Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
properties
IUPAC Name |
4-cyano-2-methyl-5-pyrrol-1-ylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c1-7-9(11(14)15)8(6-12)10(16-7)13-4-2-3-5-13/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJZLONZUHJCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)N2C=CC=C2)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.